

Thermochemical analysis of 2-Amino-6-methoxypyrazine

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Compound of Interest

Compound Name: 2-Amino-6-methoxypyrazine

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An In-Depth Technical Guide to the Thermochemical Analysis of **2-Amino-6-methoxypyrazine**

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Abstract

This technical guide provides a comprehensive framework for the thermochemical analysis of **2-Amino-6-methoxypyrazine**, a substituted nitrogen-containing heterocycle. While specific experimental data for this compound is not readily available in public literature, this document outlines the authoritative experimental and computational methodologies required for its complete thermochemical characterization. The guide is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will detail the protocols for determining key thermochemical parameters: the standard enthalpy of formation in the condensed phase ($\Delta_f H^\circ(\text{cr})$) via combustion calorimetry, the standard enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$) using the Knudsen effusion method, and the gas-phase enthalpy of formation ($\Delta_f H^\circ(\text{g})$) through high-level quantum chemical calculations. By integrating these approaches, this guide establishes a self-validating system for obtaining high-fidelity thermochemical data, crucial for process safety, reaction modeling, and understanding molecular stability.

Introduction: The Need for Thermochemical Data

2-Amino-6-methoxypyrazine belongs to the pyrazine family, a class of nitrogen-containing heterocyclic aromatic compounds. Methoxypyrazines are widely recognized in nature as potent

aroma compounds, contributing to the characteristic "green" or "earthy" notes in vegetables and wines.[1][2] Beyond their role in flavor chemistry, pyrazine derivatives are key structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] The energetic properties of such molecules are of paramount importance.

A rigorous understanding of a compound's thermochemistry is fundamental to its development and application. Key parameters such as the enthalpy of formation dictate the energy released or consumed during a chemical reaction, which is critical for:

- **Process Safety and Hazard Analysis:** Predicting the exothermic potential of reactions to prevent thermal runaways.
- **Reaction Engineering:** Optimizing reaction conditions and reactor design based on thermodynamic principles.
- **Molecular Stability Assessment:** The enthalpy of formation is a direct measure of a molecule's thermodynamic stability relative to its constituent elements.
- **Computational Modeling:** High-quality experimental data is essential for benchmarking and validating quantum chemical models, which can then be used to predict the properties of novel, yet-to-be-synthesized molecules.[4][5]

This guide provides the blueprint for obtaining this critical data for **2-Amino-6-methoxypyrazine**, focusing on a synergistic approach that combines state-of-the-art experimental calorimetry with high-accuracy computational chemistry.

Experimental Determination of Thermochemical Properties

The cornerstone of a complete thermochemical analysis is the experimental determination of the enthalpies of combustion and sublimation. These values allow for the calculation of the enthalpy of formation in both the condensed (solid) and gaseous states.

Condensed-Phase Enthalpy of Formation via Static Bomb Combustion Calorimetry

The standard molar enthalpy of formation in the solid state ($\Delta_f H^\circ(\text{cr})$) is most accurately determined by measuring the standard molar enthalpy of combustion ($\Delta_c H^\circ$) using static bomb combustion calorimetry.^{[6][7]}

Causality and Principle: The experiment involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature rise is precisely measured. By knowing the energy equivalent of the calorimeter system (calibrated using a standard like benzoic acid), the energy of combustion can be calculated. From this, the standard enthalpy of combustion is derived, and finally, using Hess's Law, the standard enthalpy of formation is calculated.^[8]

Equation for Combustion of **2-Amino-6-methoxypyrazine** ($\text{C}_5\text{H}_7\text{N}_3\text{O}$): $\text{C}_5\text{H}_7\text{N}_3\text{O}(\text{cr}) + 6.25 \text{ O}_2(\text{g}) \rightarrow 5 \text{ CO}_2(\text{g}) + 3.5 \text{ H}_2\text{O}(\text{l}) + 1.5 \text{ N}_2(\text{g})$

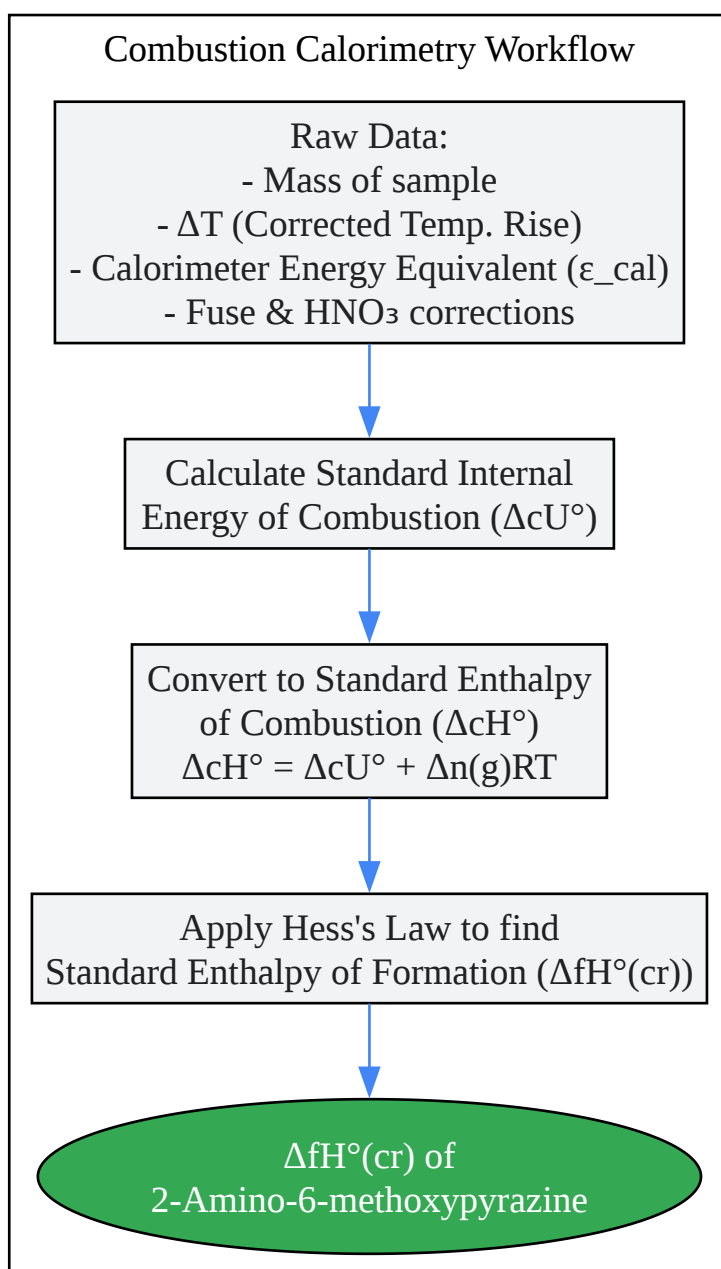
Experimental Protocol:

- Sample Preparation:
 - Press approximately 0.5 - 1.0 g of high-purity (>99.9%) **2-Amino-6-methoxypyrazine** into a pellet. Purity is paramount, as impurities will lead to significant errors.
 - Accurately weigh the pellet to ± 0.01 mg.
- Calorimeter Setup:
 - Place the pellet in a crucible (e.g., platinum) within the bomb head.
 - Attach a cotton thread fuse of known mass and combustion energy, ensuring it makes contact with the pellet.^[3]
 - Add approximately 1 mL of deionized water to the bomb to ensure all water produced during combustion is in the liquid state and to absorb nitrogen oxides.
 - Seal the bomb and pressurize it with high-purity oxygen to approximately 3.0 MPa.

- Submerge the sealed bomb in the calorimeter bucket containing a precisely known mass of water.
- Combustion and Data Acquisition:
 - Allow the system to reach thermal equilibrium (typically monitored for 20-30 minutes with temperature readings every 30 seconds).
 - Ignite the sample by passing a current through the fuse wire.
 - Record the temperature rise until a stable final temperature is reached and the cooling curve is established.
- Post-Combustion Analysis:
 - Vent the bomb and collect the liquid phase. Analyze the solution for the amount of nitric acid (HNO_3) formed via titration with a standard NaOH solution. This correction is crucial for nitrogen-containing compounds.[3]
 - Inspect the crucible for any signs of incomplete combustion (e.g., soot). Runs with incomplete combustion must be discarded.

Data Analysis Workflow:

The standard specific energy of combustion (Δ_{cu}°) is calculated, which is then used to determine the molar enthalpy of formation.



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Caption: Workflow for deriving $\Delta_f H^\circ(\text{cr})$ from combustion calorimetry data.

Gas-Phase Enthalpy of Formation via Sublimation Calorimetry

To compare experimental results with computational chemistry, which models molecules in the gas phase, the enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$) must be determined. This value represents

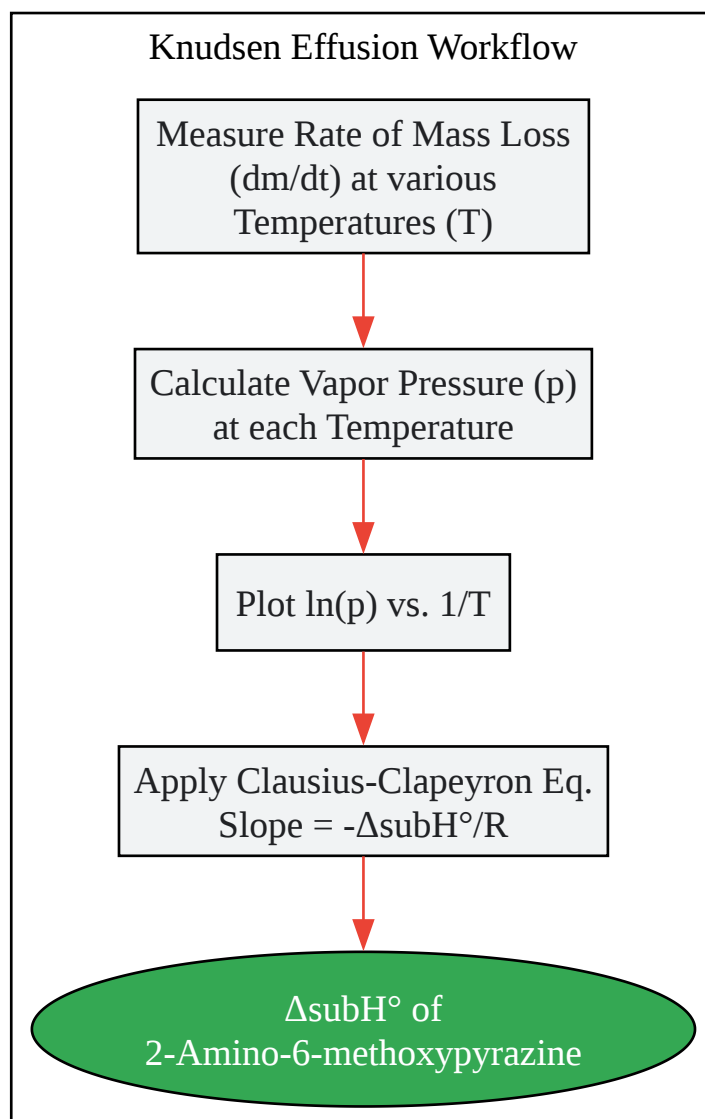
the energy required to transition the molecule from the solid to the gas phase.

Principle and Methodologies: Techniques like Calvet microcalorimetry or the Knudsen effusion method are commonly employed.[6][9] The Knudsen effusion method relates the rate of mass loss of a substance effusing through a small orifice into a vacuum to its vapor pressure. By measuring this vapor pressure at various temperatures, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[9]

Experimental Protocol (Knudsen Effusion):

- **Cell Preparation:** Load a small amount of the crystalline sample into a Knudsen effusion cell, which has a very small, well-defined orifice (typically 0.1 - 1.0 mm diameter).
- **System Setup:** Place the cell in a high-vacuum chamber on a sensitive microbalance. The cell is heated to a precise, controlled temperature.
- **Measurement:** As the sample sublimates, the vapor effuses through the orifice. The rate of mass loss (dm/dt) is continuously recorded by the microbalance.
- **Temperature Variation:** Repeat the measurement at several different temperatures within a range where the vapor pressure is measurable but low enough to maintain molecular flow conditions.
- **Data Analysis:** The vapor pressure (p) at each temperature (T) is calculated from the rate of mass loss. A plot of $\ln(p)$ versus $1/T$ yields a straight line.

Data Analysis Workflow:



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Caption: Workflow for deriving $\Delta_{\text{sub}}H^\circ$ from Knudsen effusion experiments.

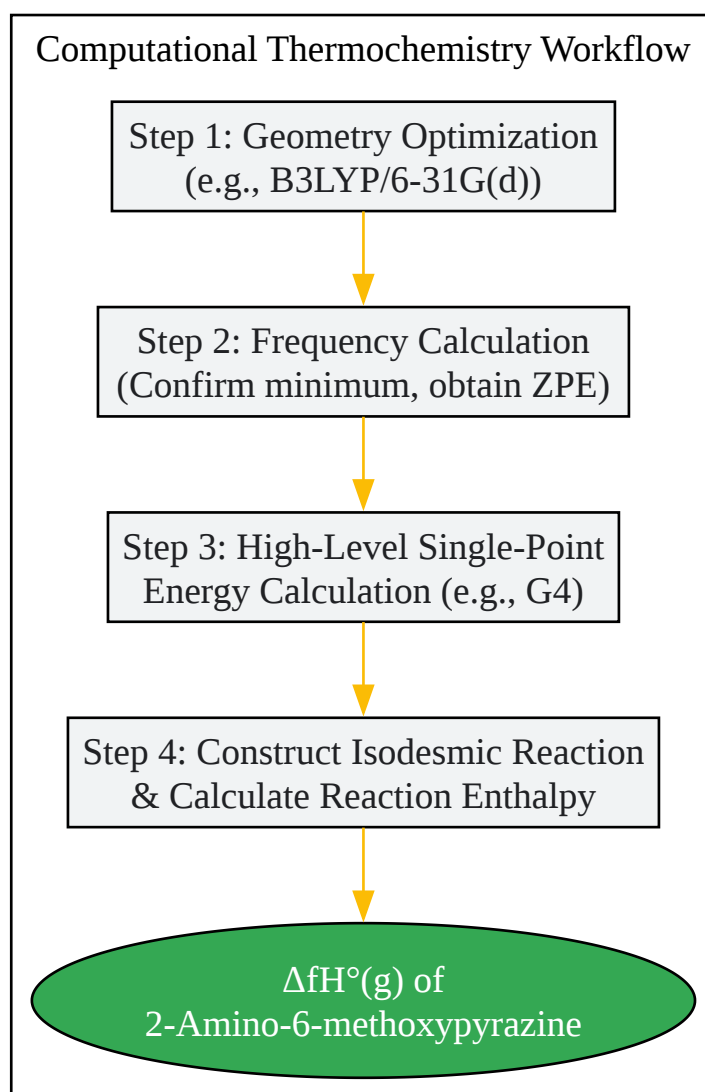
Finally, the experimental gas-phase enthalpy of formation is determined by combining the results: $\Delta_f H^\circ(\text{g}) = \Delta_f H^\circ(\text{cr}) + \Delta_{\text{sub}}H^\circ$

Computational Thermochemistry as a Predictive Tool

Quantum chemical calculations provide a powerful, independent method for determining gas-phase thermochemical properties.^[10] High-accuracy composite methods like G4 or CBS-QB3 are designed to approximate the results of very high-level calculations with much lower computational cost, making them ideal for molecules of this size.^[5]

Principle: These methods involve a series of calculations (geometry optimization, frequency analysis, and single-point energy calculations with different levels of theory and basis sets) that are combined to extrapolate a highly accurate total electronic energy. This energy is then used in a theoretical reaction scheme, such as an atomization or isodesmic reaction, to calculate the enthalpy of formation. Isodesmic reactions, where the number and type of bonds are conserved on both sides of the reaction, are often preferred as they benefit from significant error cancellation, leading to more reliable results.

Computational Workflow:



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Caption: Workflow for calculating gas-phase $\Delta_f H^\circ$ using quantum chemistry.

Data Synthesis and Validation

The power of this combined approach lies in the cross-validation of results. The experimentally determined gas-phase enthalpy of formation ($\Delta_f H^\circ(g) = \Delta_f H^\circ(cr) + \Delta_{sub} H^\circ$) should be compared with the value predicted by computational chemistry.

Table 1: Illustrative Thermochemical Data for Pyrazine and Related Compounds ($\text{kJ}\cdot\text{mol}^{-1}$)

Compound	$\Delta_f H^\circ(\text{cr})$	$\Delta_{\text{sub}} H^\circ$	Experimental $\Delta_f H^\circ(\text{g})$	Computational $\Delta_f H^\circ(\text{g})$
Pyrazine	99.8 ± 0.6 [11]	56.6 ± 0.2 [11]	156.4 ± 0.6 [11]	155.2 (G3)[10]
2-Aminopyrimidine	Data not available	Data not available	Data not available	Illustrative value
L-Alanine (Amino Acid)	-583.5 ± 1.0 [12]	134.5 ± 0.8 [13]	-449.0 ± 1.3 [13]	-447.3 (CBS-QB3)[13]
2-Amino-4,6-dimethoxypyrimidine	-307.9 ± 1.7 [14]	Data not available	Data not available	Illustrative value
2-Amino-6-methoxypyrazine	To be determined	To be determined	To be determined	To be determined

Note: This table includes data for related compounds to provide context and demonstrate the expected magnitude of values. The goal of the described workflow is to populate the final row for the target compound.

Discussion of Results: Agreement between the experimental and computational $\Delta_f H^\circ(\text{g})$ to within a few $\text{kJ}\cdot\text{mol}^{-1}$ provides a high degree of confidence in the data. Discrepancies can point to experimental challenges (e.g., incomplete combustion, sample impurities) or limitations in the computational model, prompting further investigation. This self-validating loop is the hallmark of a rigorous thermochemical study.

Conclusion

A comprehensive thermochemical analysis of **2-Amino-6-methoxypyrazine** requires a multifaceted approach that integrates precise calorimetric measurements with high-accuracy quantum chemical calculations. By meticulously determining the enthalpies of combustion and sublimation, researchers can establish a robust experimental value for the gas-phase enthalpy of formation. This value serves as a critical benchmark for validating computational models. The synergy between these methods provides a reliable and self-consistent pathway to obtaining the fundamental thermochemical data essential for advancing the safe and efficient

application of this and other novel nitrogen-containing heterocyclic compounds in science and industry.

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